2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
N-(4-methylphenyl)-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the 4-methylphenyl group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-(4-oxo1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide shares structural similarities with other benzofuro[3,2-d]pyrimidine derivatives.
- Benzofuro[3,2-d]pyrimidine : Known for its diverse biological activities.
- Phenylacetamide : Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of N-(4-methylphenyl)-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15N3O3 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N3O3/c1-12-6-8-13(9-7-12)21-16(23)10-22-11-20-17-14-4-2-3-5-15(14)25-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23) |
InChI Key |
GQXJDDDYINEJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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